molecular formula C12H16N2 B13065084 1-(Butan-2-yl)-1H-indol-4-amine

1-(Butan-2-yl)-1H-indol-4-amine

Cat. No.: B13065084
M. Wt: 188.27 g/mol
InChI Key: BCGGLBIDKZIXOO-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-1H-indol-4-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The structure of this compound consists of an indole core with a butan-2-yl group attached to the nitrogen atom at position 1 and an amine group at position 4.

Preparation Methods

The synthesis of 1-(Butan-2-yl)-1H-indol-4-amine can be achieved through various synthetic routes. One common method involves the alkylation of indole with butan-2-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Another approach involves the reductive amination of 1-(Butan-2-yl)-1H-indole-4-carbaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(Butan-2-yl)-1H-indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-4-carboxylic acids.

    Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of 1-(Butan-2-yl)-1H-indoline-4-amine.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where electrophiles such as alkyl halides or acyl chlorides can react to form N-substituted derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various electrophiles under controlled temperature and pH conditions. Major products formed from these reactions include indole-4-carboxylic acids, indoline derivatives, N-substituted indoles, and Schiff bases.

Scientific Research Applications

1-(Butan-2-yl)-1H-indol-4-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signal transduction. Additionally, it can inhibit certain enzymes involved in metabolic pathways, altering cellular processes and physiological responses.

Comparison with Similar Compounds

1-(Butan-2-yl)-1H-indol-4-amine can be compared with other indole derivatives such as:

    1-Methyl-1H-indol-4-amine: Similar structure but with a methyl group instead of a butan-2-yl group.

    1-(Butan-2-yl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group at position 3 instead of an amine group at position 4.

    1-(Butan-2-yl)-1H-indole-2,3-dione: Features a dione group at positions 2 and 3.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-butan-2-ylindol-4-amine

InChI

InChI=1S/C12H16N2/c1-3-9(2)14-8-7-10-11(13)5-4-6-12(10)14/h4-9H,3,13H2,1-2H3

InChI Key

BCGGLBIDKZIXOO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC2=C(C=CC=C21)N

Origin of Product

United States

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